molecular formula C16H14ClNO3S B11957963 N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide CAS No. 136800-80-1

N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide

Cat. No.: B11957963
CAS No.: 136800-80-1
M. Wt: 335.8 g/mol
InChI Key: HEHYAHMUZJUXCA-RVDMUPIBSA-N
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Description

N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide is a chemical compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a benzamide group attached to a sulfonylethenyl moiety, which is further substituted with a chlorine atom and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide typically involves the reaction of 2-chloro-1-(4-methylphenyl)sulfonylethene with benzamide under specific conditions. One common method includes the use of acetic acid as a solvent, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to provide active sites for the synthesis of benzamide derivatives, offering a green and efficient pathway .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide stands out due to its specific substitution pattern and the presence of both sulfonylethenyl and benzamide groups

Properties

CAS No.

136800-80-1

Molecular Formula

C16H14ClNO3S

Molecular Weight

335.8 g/mol

IUPAC Name

N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide

InChI

InChI=1S/C16H14ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)15(11-17)18-16(19)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b15-11+

InChI Key

HEHYAHMUZJUXCA-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/Cl)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CCl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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